molecular formula C8H16ClNO2 B2908927 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride CAS No. 2411279-28-0

1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride

Cat. No.: B2908927
CAS No.: 2411279-28-0
M. Wt: 193.67
InChI Key: OXRITFOOHSPBEB-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane and amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride stands out due to its specific spirocyclic structure and the presence of both amine and dioxane moieties.

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCGSLCUOWHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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